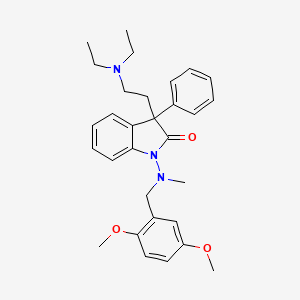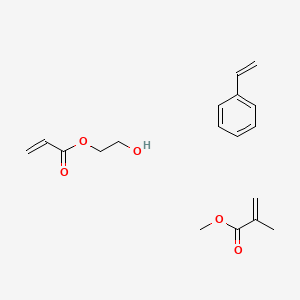
2-Hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl prop-2-enoate, methyl 2-methylprop-2-enoate, and styrene are three distinct chemical compounds that are often used in various industrial and scientific applications. These compounds are known for their unique chemical properties and reactivity, making them valuable in the synthesis of polymers, coatings, and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
2-Hydroxyethyl prop-2-enoate
-
Methyl 2-methylprop-2-enoate
-
Styrene
Analyse Des Réactions Chimiques
Types of Reactions
-
2-Hydroxyethyl prop-2-enoate
Reactions: This compound undergoes polymerization reactions to form poly(2-hydroxyethyl methacrylate) (PHEMA).
Reagents and Conditions: Common reagents include initiators like benzoyl peroxide for polymerization and acid catalysts for esterification.
Products: Major products include PHEMA and various esters.
-
Methyl 2-methylprop-2-enoate
Reactions: This compound is known for its polymerization reactions, forming polymethyl methacrylate (PMMA).
Reagents and Conditions: Polymerization is typically initiated by free radicals, while hydrolysis requires acidic or basic conditions.
Products: Major products include PMMA and methacrylic acid.
-
Styrene
Applications De Recherche Scientifique
-
2-Hydroxyethyl prop-2-enoate
-
Methyl 2-methylprop-2-enoate
-
Styrene
Mécanisme D'action
-
2-Hydroxyethyl prop-2-enoate
-
Methyl 2-methylprop-2-enoate
-
Styrene
Comparaison Avec Des Composés Similaires
-
2-Hydroxyethyl prop-2-enoate
-
Methyl 2-methylprop-2-enoate
-
Styrene
Similar Compounds: Alpha-methylstyrene, vinyl toluene.
Uniqueness: It offers a combination of low cost and high performance, making it widely used in various industries.
Propriétés
Numéro CAS |
41529-32-2 |
|---|---|
Formule moléculaire |
C18H24O5 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C5H8O3.C5H8O2/c1-2-8-6-4-3-5-7-8;1-2-5(7)8-4-3-6;1-4(2)5(6)7-3/h2-7H,1H2;2,6H,1,3-4H2;1H2,2-3H3 |
Clé InChI |
CDDADWWXXJGGHS-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC.C=CC1=CC=CC=C1.C=CC(=O)OCCO |
Numéros CAS associés |
41529-32-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


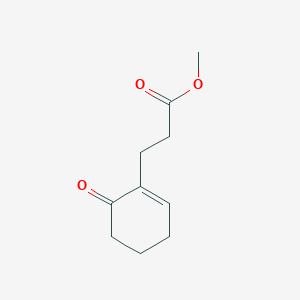
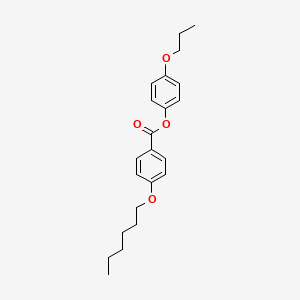

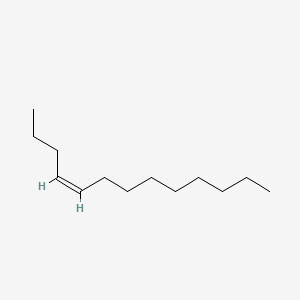

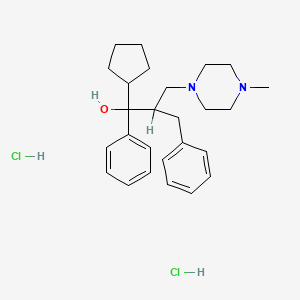
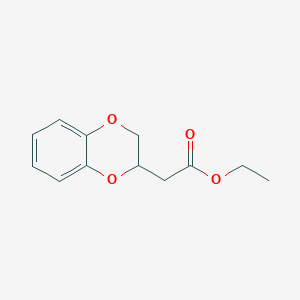
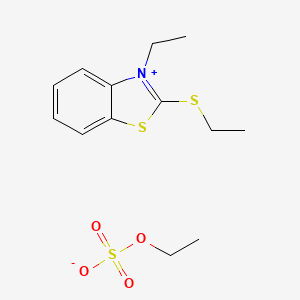
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)
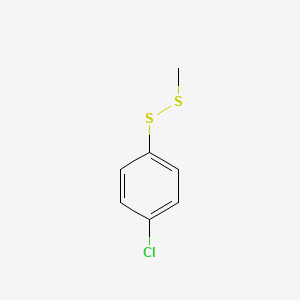
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)

![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)
